(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol
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Overview
Description
(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the family of tetracyclic diterpenes and is commonly referred to as 7-O-methyl-rosmarinic acid. In recent years, it has been studied extensively for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The exact mechanism of action of (10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol is not fully understood. However, studies have suggested that it may exert its effects through various pathways, including the inhibition of inflammatory mediators, modulation of oxidative stress, and regulation of cell growth and apoptosis.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life, making it a useful tool for research. However, one of the limitations of this compound is that it is relatively new, and there is still much to learn about its properties and potential therapeutic applications.
Future Directions
There are several future directions for research on (10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the compound's potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, future research could focus on the development of new derivatives of this compound with enhanced pharmacological properties.
Synthesis Methods
The synthesis of (10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol involves a series of chemical reactions. The starting material for the synthesis is rosmarinic acid, which is extracted from rosemary leaves. The first step involves the methylation of rosmarinic acid using dimethyl sulfate or methyl iodide. The resulting product is then subjected to a series of chemical reactions, including cyclization, oxidation, and reduction, to obtain the final product.
Scientific Research Applications
(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. Studies have also suggested that this compound may have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
CAS RN |
136978-48-8 |
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Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(10R,11S,14S)-7-methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol |
InChI |
InChI=1S/C22H32O3/c1-14-7-10-18-20(2,3)11-6-12-22(18)21(14,4)13-15-17(24-5)9-8-16(23)19(15)25-22/h8-9,14,18,23H,6-7,10-13H2,1-5H3/t14-,18-,21+,22?/m0/s1 |
InChI Key |
AHDRBWCUVQGBTR-SWTLZTTASA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2C(CCCC23[C@@]1(CC4=C(C=CC(=C4O3)O)OC)C)(C)C |
SMILES |
CC1CCC2C(CCCC23C1(CC4=C(C=CC(=C4O3)O)OC)C)(C)C |
Canonical SMILES |
CC1CCC2C(CCCC23C1(CC4=C(C=CC(=C4O3)O)OC)C)(C)C |
synonyms |
strongylin A |
Origin of Product |
United States |
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